molecular formula C19H12F4N4OS B11479333 8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B11479333
M. Wt: 420.4 g/mol
InChI Key: CDTNAHAQUPCUPQ-UHFFFAOYSA-N
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Description

8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a complex organic compound that features a pyrazolo[1,5-a][1,3,5]triazine core. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and potential applications. The presence of both fluorophenyl and trifluoromethylphenyl groups suggests that this compound may exhibit unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazolo[1,5-a][1,3,5]triazine core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. Additionally, the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is unique due to its combination of a pyrazolo[1,5-a][1,3,5]triazine core with both fluorophenyl and trifluoromethylphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates both fluorinated and thioether functionalities, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for potential applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C19H12F4N4OSC_{19}H_{12}F_{4}N_{4}OS, with a molecular weight of approximately 420.4 g/mol. The IUPAC name provides insight into its functional groups and structural components:

Property Details
Molecular FormulaC19H12F4N4OSC_{19}H_{12}F_{4}N_{4}OS
Molecular Weight420.4 g/mol
IUPAC NameThis compound
InChI KeyCDTNAHAQUPCUPQ-UHFFFAOYSA-N

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances binding affinity due to strong hydrogen bonds and van der Waals interactions. Moreover, the trifluoromethyl group may increase lipophilicity, facilitating cellular uptake.

Biological Activity Studies

Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. For instance, compounds structurally related to our target have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Pyrazolo[4,3-e][1,2,4]triazines MCF-7 (breast cancer)<10Induces apoptosis via caspase activation
Sulphonamide derivatives MDA-MB-231 (breast cancer)<15Suppresses NF-κB expression; promotes p53 and Bax
Related pyrazolo compounds Various<20Triggers autophagy; increases ROS production

Case Studies

  • Anticancer Activity : A study on pyrazolo[4,3-e][1,2,4]triazines revealed that derivatives exhibited stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231). The most active compound increased apoptosis through caspase pathways and inhibited NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .
  • Mechanistic Insights : Another investigation highlighted that certain pyrazolo compounds activate autophagy by enhancing the formation of autophagosomes and inhibiting mTOR pathways . This suggests that our target compound may also possess similar mechanisms of action.

Properties

Molecular Formula

C19H12F4N4OS

Molecular Weight

420.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C19H12F4N4OS/c20-14-6-4-12(5-7-14)15-9-24-27-16(15)25-17(26-18(27)28)29-10-11-2-1-3-13(8-11)19(21,22)23/h1-9H,10H2,(H,25,26,28)

InChI Key

CDTNAHAQUPCUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F

Origin of Product

United States

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